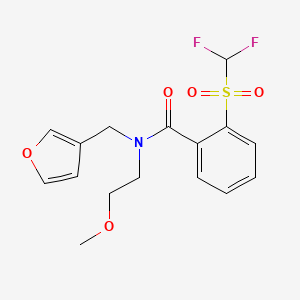
2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C16H17F2NO5S and its molecular weight is 373.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the reaction of difluoromethylsulfonyl chloride with appropriate amines and carboxylic acids. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated significant Minimum Inhibitory Concentration (MIC) values against pathogens like E. coli and Staphylococcus aureus .
Anticancer Properties
Sulfonamides have been investigated for their anticancer activities, particularly in targeting specific cancer cell lines. The incorporation of furan rings in the structure enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Mechanistic Insights
The mechanism of action for this compound likely involves inhibition of key enzymes in metabolic pathways. For instance, sulfonamide compounds are known to inhibit dihydropteroate synthase, a crucial enzyme in folate biosynthesis, which is vital for bacterial growth and proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several sulfonamide derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria, with some derivatives showing enhanced potency due to structural modifications .
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers synthesized a series of sulfonamide derivatives and tested their effects on various cancer cell lines. The results indicated that certain modifications to the benzamide moiety improved cytotoxicity against breast cancer cells, suggesting that the furan-containing structure plays a critical role in enhancing biological activity .
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO5S/c1-23-9-7-19(10-12-6-8-24-11-12)15(20)13-4-2-3-5-14(13)25(21,22)16(17)18/h2-6,8,11,16H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMREGOSYZHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













